Structural Differentiation: Molecular Weight and Hydrogen Bond Donor Capacity vs. Maritidine
9-O-Demethylmaritidine differs from its close analog maritidine by the absence of a methyl group at position 3 of the phenanthridine core, resulting in a free hydroxyl group. This yields a molecular weight of 273.33 g/mol for 9-O-demethylmaritidine , compared to 287.36 g/mol for maritidine . The presence of an additional hydrogen bond donor (HBD) in 9-O-demethylmaritidine (total 2 HBDs) versus maritidine (1 HBD) alters its predicted polarity and ability to interact with biological targets via hydrogen bonding .
| Evidence Dimension | Molecular Weight and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | MW: 273.33 g/mol, HBD: 2 |
| Comparator Or Baseline | Maritidine: MW: 287.36 g/mol, HBD: 1 |
| Quantified Difference | ΔMW = -14.03 g/mol; ΔHBD = +1 |
| Conditions | Physicochemical property calculation based on structural data from PhytoBank and NP-MRD |
Why This Matters
A lower molecular weight and additional hydrogen bond donor can improve passive membrane permeability and alter target selectivity, making 9-O-demethylmaritidine a structurally distinct probe for structure-activity relationship (SAR) studies compared to its methylated analog.
- [1] PhytoBank. (2015). 9-O-Demethylmaritidine (PHY0012249). Average Molecular Weight: 273.332. View Source
- [2] PhytoBank. (2015). 9-O-Demethylmaritidine (PHY0012249). Structural classification and descriptor analysis. View Source
